molecular formula C13H8FNO4 B1440310 4-(3-Fluorophenyl)-2-nitrobenzoic acid CAS No. 887244-17-9

4-(3-Fluorophenyl)-2-nitrobenzoic acid

Cat. No. B1440310
CAS RN: 887244-17-9
M. Wt: 261.2 g/mol
InChI Key: OMNHCDRYKAFBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)-2-nitrobenzoic acid (FPNBA) is a nitrobenzoic acid derivative with a fluorinated phenyl group. It is a versatile compound that has a wide range of applications in various scientific fields. FPNBA has been used in various chemical and biochemical studies, including drug research, biochemistry, and pharmacology. It has also been used in the synthesis of various compounds, including pharmaceuticals and other organic molecules.

Scientific Research Applications

Synthesis and Chemical Applications

A Practical Synthesis of Related Compounds : The research on the synthesis of related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing flurbiprofen, shows the importance of developing practical and efficient synthesis methods for fluorinated aromatic compounds. These methods can be essential for producing intermediates used in pharmaceuticals, highlighting the relevance of synthesis research in the field of drug development (Qiu et al., 2009).

Photosensitive Protecting Groups

Development of Photosensitive Protecting Groups : The application of photosensitive protecting groups, such as 2-nitrobenzyl and 3-nitrophenyl groups, in synthetic chemistry shows promise for future developments. These groups can be utilized in the controlled release of active molecules, potentially offering novel approaches in drug delivery and activation (Amit et al., 1974).

Analytical and Environmental Chemistry

LC-MS/MS Study on Degradation Products : Understanding the degradation processes and stability of chemicals like nitisinone, which shares structural similarities with nitro-substituted benzoic acids, is crucial for assessing their environmental impact and stability. This kind of research provides insights into the behavior of such compounds in various conditions, contributing to environmental chemistry and pharmaceutical stability studies (Barchańska et al., 2019).

Antioxidant Activity

Evaluating Antioxidant Activity : Research on determining the antioxidant activity of compounds, including various assays like ORAC and DPPH, is vital for discovering new antioxidants. These studies are applicable in food science, medicine, and pharmacy, highlighting the interdisciplinary nature of research on chemical compounds with potential health benefits (Munteanu & Apetrei, 2021).

Environmental and Biological Interactions

Nanostructured Luminescent Micelles : The development of luminescent micelles for sensing nitroaromatic and nitramine explosives demonstrates the application of chemical compounds in creating sensors for hazardous materials. This research intersects with environmental safety, forensic science, and chemical sensing technologies, showcasing the broad applications of chemical research in societal safety and technological advancement (Paria et al., 2022).

properties

IUPAC Name

4-(3-fluorophenyl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(7-9)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNHCDRYKAFBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673407
Record name 3'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887244-17-9
Record name 3'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluorophenyl)-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Fluorophenyl)-2-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3-Fluorophenyl)-2-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3-Fluorophenyl)-2-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(3-Fluorophenyl)-2-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(3-Fluorophenyl)-2-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.